1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
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Overview
Description
1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of the m-tolyl and tosylpiperidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea typically involves the reaction of m-tolyl isocyanate with 2-(1-tosylpiperidin-2-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the m-tolyl and piperidinyl groups.
Reduction: Reduced forms of the urea group, potentially leading to amines.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the m-tolyl and tosylpiperidinyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(m-Tolyl)-3-(2-(1-piperidinyl)ethyl)urea: Lacks the tosyl group, which may affect its solubility and reactivity.
1-(p-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Has a p-tolyl group instead of an m-tolyl group, potentially altering its steric and electronic properties.
Uniqueness
1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is unique due to the combination of the m-tolyl and tosylpiperidinyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-17-9-11-21(12-10-17)29(27,28)25-15-4-3-8-20(25)13-14-23-22(26)24-19-7-5-6-18(2)16-19/h5-7,9-12,16,20H,3-4,8,13-15H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIRAVTJJVBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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